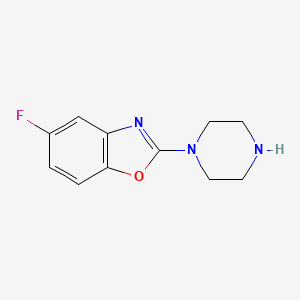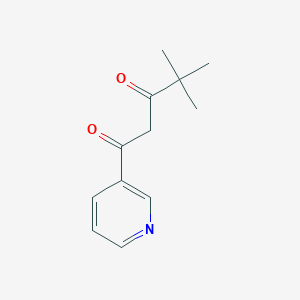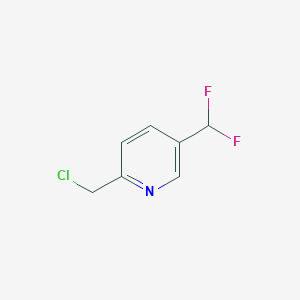
2-(Chloromethyl)-5-(difluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(difluoromethyl)pyridine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chloromethyl and difluoromethyl groups, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the direct C−H-difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for regioselective introduction of the difluoromethyl group at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents . These methods often employ metal-based catalysts to facilitate the transfer of difluoromethyl groups to the pyridine ring.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-5-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The difluoromethyl group can be introduced via cross-coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(Chloromethyl)-5-(difluoromethyl)pyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive chloromethyl and difluoromethyl groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Difluoromethyl 2-pyridyl sulfone: A versatile reagent used in similar difluoromethylation reactions.
Trifluoromethylated Pyridines: Compounds with similar fluorine-containing substituents that exhibit comparable reactivity.
Propriétés
Formule moléculaire |
C7H6ClF2N |
|---|---|
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4,7H,3H2 |
Clé InChI |
DHEDTZBTZVPBHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


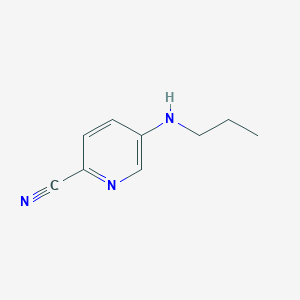
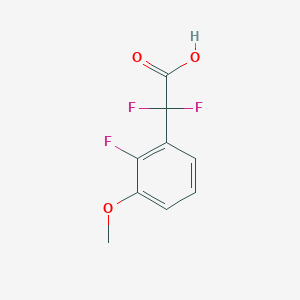
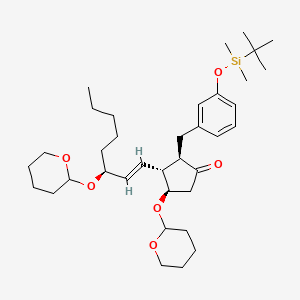
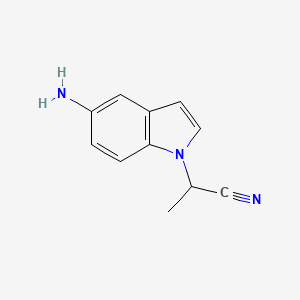
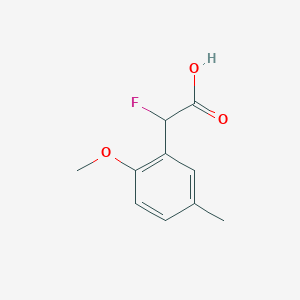
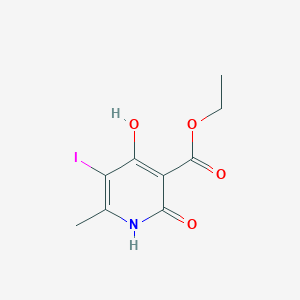
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)

![5-Bromo-9-chloro-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B13077887.png)
